molecular formula C24H22FN3O2 B2506552 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea CAS No. 1203249-24-4

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea

Cat. No.: B2506552
CAS No.: 1203249-24-4
M. Wt: 403.457
InChI Key: DNHVKPUBNXWJBW-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea is a synthetic organic compound intended for research use only. It is built around a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure incorporates a benzoyl group at the tetrahydroquinoline nitrogen and a urea linker connected to a 4-fluorobenzyl moiety. This specific molecular architecture suggests potential for interaction with various biological targets. Researchers may find value in this compound for exploring structure-activity relationships (SAR), particularly given that closely related tetrahydroquinoline derivatives have demonstrated significant fungicidal activity in scientific studies . Furthermore, other 1,2,3,4-tetrahydroquinoline-based compounds have been identified as potent inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORγ), a promising therapeutic target for conditions like prostate cancer . The presence of the urea functional group is also of high interest, as it is a common pharmacophore that can facilitate hydrogen bonding with enzyme active sites, making it a valuable component in chemical biology and drug discovery efforts. This product is strictly for research applications in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c25-20-10-8-17(9-11-20)16-26-24(30)27-21-12-13-22-19(15-21)7-4-14-28(22)23(29)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14,16H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHVKPUBNXWJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Benzoylation: The tetrahydroquinoline core can be benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Urea formation: The benzoylated tetrahydroquinoline can then be reacted with 4-fluorobenzyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the benzoyl group.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced quinoline rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or interacting with nucleic acids. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-fluorobenzyl group is less sterically demanding than 3,4-dimethoxyphenyl (CAS 1171872-97-1) or 4-chlorobenzyl substituents, which may influence solubility and target engagement.
  • The benzoyl group at the 1-position of the tetrahydroquinoline ring distinguishes it from the benzyl-substituted analogs listed above. This modification could enhance stability by reducing susceptibility to oxidative metabolism .

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C22H22FN3O2. It has a molecular weight of approximately 367.43 g/mol. The structure features a tetrahydroquinoline ring system that is known for various pharmacological activities.

Antifungal Activity

Recent studies have indicated that similar compounds in the tetrahydroquinoline class exhibit notable antifungal properties. For instance, a related compound demonstrated superior fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, with effective concentrations (EC50) significantly lower than those of commercial fungicides like flutolanil . This suggests that this compound may also possess antifungal properties worth investigating.

Anticancer Activity

The compound's structural similarity to other biologically active molecules raises the possibility of anticancer activity. A study on related tetrahydroquinoline derivatives reported micromolar activity against several cancer cell lines including A549 and HeLa . This suggests that further exploration into the anticancer potential of this specific compound could yield promising results.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of such compounds. Variations in substituents on the benzoyl and urea moieties can significantly influence their pharmacological profiles. For example:

  • Electron-withdrawing groups (like fluorine) may enhance potency by improving binding affinity to biological targets.
  • Hydrophobic interactions can be optimized by adjusting the aliphatic chains attached to the tetrahydroquinoline core.

Study 1: Synthesis and Bioassay

A study synthesized a series of N-substituted benzoyl-1,2,3,4-tetrahydroquinolines and assessed their antifungal activity. The findings revealed that specific structural modifications led to enhanced bioactivity, indicating a clear pathway for developing more effective derivatives .

Study 2: Anticancer Screening

In another study focusing on similar compounds, researchers evaluated their effects on various cancer cell lines. Compounds exhibiting structural similarities to this compound showed promising results with IC50 values in the low micromolar range against multiple cancer types .

Research Findings Summary Table

Property Value/Description
Molecular FormulaC22H22FN3O2
Molecular Weight367.43 g/mol
Antifungal ActivityEC50 values lower than commercial fungicides
Anticancer ActivityMicromolar activity against cancer cell lines
Structure VariationsInfluence on biological activity

Q & A

Q. Characterization :

  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹, benzoyl carbonyl at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves regiochemistry and confirms substitution patterns (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm) .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:
Initial screening should prioritize:

  • Enzyme inhibition assays : Use purified kinases or proteases (e.g., tyrosine kinases) to assess binding affinity via fluorescence polarization or colorimetric substrates .
  • Cell viability assays : Employ cancer cell lines (e.g., MCF-7, HeLa) treated with varying compound concentrations (1–100 µM) over 48–72 hours, using MTT or Alamar Blue for IC₅₀ determination .
  • Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution to determine minimum inhibitory concentrations (MICs) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

Methodological Answer:
SAR studies require systematic structural modifications and iterative testing:

  • Core scaffold variation : Replace the tetrahydroquinoline moiety with piperidine or indole derivatives to assess rigidity and steric effects .
  • Substituent optimization :
    • Vary the benzoyl group (e.g., 4-nitrobenzoyl vs. 4-methoxybenzoyl) to modulate electron-withdrawing/donating properties .
    • Replace the 4-fluorobenzyl group with chlorobenzyl or methylbenzyl to evaluate halogen/methyl impacts on lipophilicity and target binding .
  • Biological testing : Compare modified analogs in dose-response assays (e.g., IC₅₀ shifts in kinase inhibition) and computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Advanced: How can contradictory data in biological activity profiles be resolved?

Methodological Answer:
Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:

  • Pharmacokinetic limitations : Assess metabolic stability using liver microsome assays (human/rodent) and plasma protein binding via equilibrium dialysis .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • Experimental variability :
    • Standardize assay conditions (e.g., cell passage number, serum batch).
    • Apply Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrices) to isolate critical variables (e.g., pH, temperature) affecting bioactivity .

Advanced: What techniques are used to study compound-protein interactions and binding kinetics?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (ka, kd) and affinity (KD) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding, providing thermodynamic profiles .
  • Fluorescence Resonance Energy Transfer (FRET) : Monitor conformational changes in proteins upon compound binding using labeled substrates .

Basic: What strategies ensure high purity (>95%) during synthesis?

Methodological Answer:

  • Chromatographic purification : Use flash column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) for crystal formation and impurity exclusion .
  • Quality control : Validate purity via reversed-phase HPLC (≥95% peak area) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced: How can computational methods guide the optimization of this compound’s bioavailability?

Methodological Answer:

  • Molecular dynamics simulations : Predict membrane permeability (e.g., logP via Molinspiration) and blood-brain barrier penetration .
  • ADMET prediction tools : Use SwissADME or ADMETlab to forecast absorption, metabolism, and toxicity risks .
  • Caco-2 cell model simulations : Estimate intestinal absorption using in silico permeability coefficients .

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